2-Benzyloxy-3,4-difluorophenylboronic acid
Description
2-Benzyloxy-3,4-difluorophenylboronic acid is a fluorinated aromatic boronic acid derivative with a benzyloxy substituent at the 2-position and fluorine atoms at the 3- and 4-positions. Its pinacol ester form (C₁₉H₂₁BF₂O₃, molecular weight 346.2) is commercially available with 95% purity, as noted in supplier catalogs . This compound is part of a broader class of boronic acids used in Suzuki-Miyaura cross-coupling reactions, pharmaceutical synthesis, and materials science.
Properties
IUPAC Name |
(3,4-difluoro-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-7-6-10(14(17)18)13(12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPLUXAMHOSLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)OCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of 2-benzyloxy-3,4-difluorophenyl halides using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of 2-Benzyloxy-3,4-difluorophenylboronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-3,4-difluorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: Boronic acids can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Boronate Esters: Produced through esterification reactions.
Scientific Research Applications
2-Benzyloxy-3,4-difluorophenylboronic acid has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological interactions involving boronic acids.
Medicine: Investigated for its potential in developing new therapeutic agents, especially in cancer research where boronic acid derivatives are used as proteasome inhibitors.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-3,4-difluorophenylboronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
3,4-Difluorophenylboronic Acid
- Structure : Lacks the benzyloxy group at the 2-position but retains fluorine atoms at the 3- and 4-positions.
- The absence of the electron-donating benzyloxy group may increase electrophilicity at the boron center.
- Applications : Commonly used in synthesizing fluorinated biaryl compounds for drug discovery .
2-Chloro-3,4-difluorophenylboronic Acid
- Structure : Substitutes the benzyloxy group with a chloro atom at the 2-position.
- However, it carries safety hazards (H315, H319, H335) related to skin/eye irritation and respiratory sensitivity .
- Purity : Available at 95% purity, comparable to the target compound .
2,4-Difluorophenylboronic Acid
- Structure : Fluorine atoms at the 2- and 4-positions instead of 3 and 4.
- This compound is widely used in synthesizing agrochemicals and liquid crystals .
3,4-(Methylenedioxy)phenylboronic Acid
- Structure : Features a methylenedioxy ring (O-CH₂-O) fused at the 3- and 4-positions.
- Properties : The electron-rich methylenedioxy group contrasts with the benzyloxy substituent, altering electronic and steric profiles. This compound is employed in synthesizing heterocycles and natural product analogs .
Comparative Data Table
Key Research Findings and Trends
- Steric Considerations : The bulky benzyloxy group may hinder reactions requiring planar transition states, whereas smaller substituents (e.g., 3,4-difluoro) enable faster coupling kinetics .
- Safety Profile : Chloro-substituted derivatives exhibit higher toxicity (H315, H319, H335) compared to benzyloxy- or fluoro-substituted analogs, necessitating careful handling .
Biological Activity
Introduction
2-Benzyloxy-3,4-difluorophenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure, which includes a benzyloxy group and two fluorine atoms on the phenyl ring, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
- Molecular Formula : C₁₃H₁₁BF₂O₃
- Molecular Weight : 346.18 g/mol
- Structure : The presence of fluorine atoms and a benzyloxy group enhances the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The fluorine substituents can enhance binding affinity to enzymes or receptors, potentially leading to inhibitory or modulatory effects. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects at low concentrations.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential therapeutic applications in inflammatory diseases.
Cancer Therapeutics
This compound has shown promise as a candidate for cancer therapy. Its ability to inhibit specific kinases involved in tumor growth pathways was highlighted in a study where it demonstrated cytotoxic effects on cancer cell lines.
Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Benzyloxy-2,6-difluorophenylboronic acid | C₁₃H₁₁BF₂O₃ | Different fluorine substitution pattern |
| 4-Benzyloxy-3-fluorophenylboronic acid | C₁₂H₁₁BF₃O₃ | Only one fluorine atom |
| 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₆H₁₈BF₂O₄ | Different boron structure |
The unique structural arrangement of this compound influences its reactivity and biological activity compared to similar compounds. Its specific substitution pattern allows for enhanced interactions with biological targets.
In Vitro Studies
A series of in vitro experiments were conducted to assess the cytotoxicity of this compound on various cancer cell lines. The results indicated:
- IC50 Values :
- HeLa Cells: IC50 = 920 nM
- MOLM-13 Cells: IC50 = 310 nM
These findings suggest that the compound holds potential as an antitumor agent.
Animal Models
In vivo studies using xenograft models have further validated the compound's efficacy. Treatment with this compound resulted in significant tumor growth inhibition compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
